molecular formula C8H15F2NO B2721678 (4,4-Difluoro-1-methoxycyclohexyl)methanamine CAS No. 1941174-37-3

(4,4-Difluoro-1-methoxycyclohexyl)methanamine

Cat. No.: B2721678
CAS No.: 1941174-37-3
M. Wt: 179.211
InChI Key: ZPJXVHHIIQNWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Difluoro-1-methoxycyclohexyl)methanamine is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a cyclohexane ring core stabilized by 4,4-difluoro substituents, a structural motif known to enhance metabolic stability and influence the conformational properties of molecules . The primary amine group serves as a versatile handle for synthetic elaboration, allowing researchers to incorporate this fragment into larger, more complex target structures. While direct biological data for this specific amine is limited in the public domain, its core structure is highly relevant in the design of potent therapeutic agents. Scientific literature highlights that 4,4-difluorocyclohexyl analogues are key components in compounds that act as potent inhibitors of P-glycoprotein (P-gp), a major efflux pump associated with multidrug resistance in cancer cells . For instance, such analogues have demonstrated the ability to inhibit the photolabeling of P-gp and reverse resistance to chemotherapeutic agents like paclitaxel in resistant cell lines . This makes this compound a valuable scaffold for researchers developing novel MDR reversal agents. Furthermore, the structural features of this compound suggest potential applications in other drug discovery programs, including the development of agents that target bacterial energy metabolism, an area of high priority for addressing drug-resistant tuberculosis . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(4,4-difluoro-1-methoxycyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO/c1-12-7(6-11)2-4-8(9,10)5-3-7/h2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJXVHHIIQNWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of (4,4-Difluoro-1-methoxycyclohexyl)methanamine: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,4-Difluoro-1-methoxycyclohexyl)methanamine (CAS: 1941174-37-3) is a highly specialized aliphatic building block utilized in advanced medicinal chemistry and drug discovery. The molecule integrates three distinct pharmacophoric elements: a primary amine for diverse conjugation, a methoxy ether for increased polarity, and a gem-difluoro cyclohexane ring that enforces conformational rigidity while blocking metabolic liabilities. This technical guide outlines a robust, self-validating three-step synthetic pathway, explaining the fundamental chemical causality behind the selected reagents and detailing critical quality control checkpoints.

Strategic Rationale & Pharmacophore Utility

The architectural design of this compound caters directly to the challenges of modern drug development:

  • gem-Difluoro Motif : The substitution of hydrogen with fluorine at the C4 position significantly increases lipophilicity (LogP ~1.54)[1] while providing steric shielding. This severely limits cytochrome P450-mediated oxidative metabolism at the cyclohexane ring.

  • Methoxy Group : Acting as a potent hydrogen-bond acceptor, the methoxy group modulates the topological polar surface area (TPSA: 35.25 Ų)[1], offsetting the hydrophobicity of the fluorines and maintaining desirable aqueous solubility.

  • Aminomethyl Handle : The primary amine operates as an active conjugation site for generating amides, ureas, and sulfonamides, enabling facile integration into larger molecular scaffolds.

Retrosynthetic Strategy

The retrosynthetic disconnection of the target amine relies on a linear sequence of functional group transformations. The primary methanamine is traced back to a nitrile precursor via a powerful hydride reduction[2]. The tertiary methoxy group is disconnected to a cyanohydrin via an


 O-alkylation. Finally, the cyanohydrin is traced back to the commercially available 4,4-difluorocyclohexanone through a nucleophilic cyanation.

Retrosynthesis Target Target Amine CAS: 1941174-37-3 Nitrile Methoxy Nitrile Target->Nitrile Retro-Reduction Cyanohydrin Cyanohydrin Intermediate Nitrile->Cyanohydrin Retro-Alkylation Ketone Starting Ketone 4,4-Difluorocyclohexanone Cyanohydrin->Ketone Retro-Cyanation

Retrosynthetic pathway for this compound.

Synthetic Methodology & Chemical Causality

This three-step protocol adapts established methodologies for the synthesis of 2-alkoxyalkylamines[2], optimized specifically for the unique stereoelectronic environment of the gem-difluoro ring system.

Workflow cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Nitrile Reduction Ketone 4,4-Difluorocyclohexanone TMSCN TMSCN / ZnI2 Ketone->TMSCN Alcohol 1-Hydroxy Nitrile TMSCN->Alcohol MeI NaH / MeI / DMF Alcohol->MeI Methoxy 1-Methoxy Nitrile MeI->Methoxy LiAlH4 LiAlH4 / THF / Reflux Methoxy->LiAlH4 Product Target Methanamine LiAlH4->Product

Three-step forward synthesis workflow and key reagent conditions.

Step 1: Synthesis of 1-Hydroxy-4,4-difluorocyclohexanecarbonitrile
  • Protocol : To a dry flask containing 4,4-difluorocyclohexanone in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of zinc iodide (

    
    ) or boron trifluoride etherate (
    
    
    
    ). Slowly add 1.2 equivalents of Trimethylsilyl cyanide (TMSCN) dropwise[2]. Stir the mixture under an inert atmosphere for 2 hours. Quench the reaction with methanolic HCl to cleave the intermediate silyl ether, yielding the free tertiary cyanohydrin.
  • Causality : Standard cyanation using aqueous

    
     requires a highly basic environment that risks initiating unwanted aldol condensations. TMSCN, activated by a Lewis acid, cleanly bypasses this basic regime. The Lewis acid lowers the LUMO energy of the carbonyl carbon, permitting rapid, quantitative nucleophilic attack by the cyanide source[2].
    
  • Self-Validation Checkpoint : Analyze the crude mixture via GC-MS. The reaction is complete when the starting ketone is entirely consumed.

Step 2: Synthesis of 4,4-Difluoro-1-methoxycyclohexanecarbonitrile
  • Protocol : Dissolve the purified cyanohydrin in anhydrous Dimethylformamide (DMF) and cool to 0 °C. Cautiously add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Once hydrogen evolution ceases, add 1.5 equivalents of Methyl Iodide (

    
    ) dropwise. Allow to warm to room temperature and stir for 4 hours.
    
  • Causality : The newly formed tertiary hydroxyl group is highly hindered and demonstrates weak nucleophilicity. Utilizing a strong, non-nucleophilic base (NaH) drives the complete deprotonation to the alkoxide. Conducting this Williamson ether synthesis in DMF—a polar aprotic solvent—solvates the sodium cation while leaving the alkoxide "naked," thereby maximizing its reactivity to execute a direct

    
     displacement on methyl iodide.
    
  • Self-Validation Checkpoint : Perform Infrared (IR) Spectroscopy on an evaporated aliquot. A successful methylation is verified by the total disappearance of the broad

    
     stretch (~3400 
    
    
    
    ) and the distinct preservation of the sharp
    
    
    stretch (~2230
    
    
    ).
Step 3: Synthesis of this compound
  • Protocol : In a flame-dried flask under inert gas, suspend 2.0 equivalents of Lithium Aluminum Hydride (

    
    ) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C. Dissolve the methoxy-nitrile intermediate in THF and add it dropwise to the suspension. Slowly heat the mixture to reflux for 3 hours[2].
    
  • Workup (Fieser Method) : Cool the mixture to 0 °C. For every

    
     grams of 
    
    
    
    used, strictly sequentially add
    
    
    mL of distilled water,
    
    
    mL of 15% NaOH aqueous solution, and
    
    
    mL of distilled water. Stir vigorously until a white, granular precipitate forms. Filter through a Celite pad.
  • Causality : The reduction of aliphatic nitriles demands an exceptionally powerful hydride source.

    
     attacks the highly polarized nitrile carbon, forming a transient iminium intermediate that is rapidly reduced by a second hydride to yield the fully saturated methanamine. The strict Fieser workup converts hazardous, unfilterable gelatinous aluminum alkoxides into a dense, crystalline inorganic lattice, ensuring high recovery of the target product without emulsion entrapment.
    
  • Self-Validation Checkpoint : Evaluate the product via TLC using a Ninhydrin stain. The product will manifest as a brightly colored pink/purple spot, confirming the presence of the primary amine. Analyze via LC-MS to confirm the exact [M+H]+ mass (Target: 180.2 m/z).

Physicochemical Profiling & Data Summaries

Integrating quantitative profiling ensures the target compound meets necessary tolerances for both synthesis scaling and downstream pharmacological screening.

Table 1: Key Physicochemical Properties [1][3]

PropertyValueStructural Impact
CAS Number 1941174-37-3Registry Identifier[3]
Molecular Formula C₈H₁₅F₂NO-
Molecular Weight 179.21 g/mol Ideal low-MW fragment[1]
LogP 1.54Enhances membrane permeability[1]
TPSA 35.25 ŲPermits blood-brain barrier (BBB) crossing[1]
H-Bond Donors 1 (Amine group)Enables specific target binding[1]
H-Bond Acceptors 2 (N & O atoms)Solvation enhancement[1]
Rotatable Bonds 2High conformational rigidity[1]

Table 2: Quality Control & Analytical Validation Matrix

Process StepAnalytical TechniquePassing Criteria
1. Cyanohydrin Formation GC-MSComplete consumption of ketone starting material.
2. O-Alkylation IR SpectroscopyDisappearance of 3400

band; retention of 2230

band.
3. Nitrile Reduction Ninhydrin TLC / LC-MSDevelopment of purple spot; MS confirmation of 180.2[M+H]+.

References

  • "this compound | CAS: 1941174-37-3", CymitQuimica. 3

  • "1941174-37-3 | this compound", ChemScene. 1

  • "1-(Aminomethyl)cyclohexan-1-ol | C7H15NO", PubChem, National Institutes of Health. 4

  • J. Zedník, L. Lešetický, S. Smrček. "Simple and Versatile Synthesis of 2-Alkoxyalkylamines", Acta Chimica Slovenica, 2000, 47, 469−480.2

Sources

Technical Whitepaper: Physicochemical Properties and Synthetic Utility of (4,4-Difluoro-1-methoxycyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland with Advanced Scaffolds

Modern drug discovery emphasizes "escaping flatland"—moving away from planar, aromatic rings toward sp³-rich architectures to improve clinical success rates. The molecule (4,4-Difluoro-1-methoxycyclohexyl)methanamine represents a highly rationalized, versatile small-molecule scaffold designed specifically to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

By incorporating a gem-difluoro cyclohexane ring alongside an α-methoxy amine, this building block offers a sophisticated blend of metabolic stability, precise basicity tuning, and vector alignment for coupling with lead compounds. This whitepaper systematically breaks down its physicochemical properties, the causality of its structural features, and validated experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Quantitative Physicochemical Profiling

Understanding the exact physicochemical metrics of both the free base and the hydrochloride (HCl) salt is critical for formulating synthetic strategies and predicting downstream pharmacokinetics. The calculated topological polar surface area (TPSA) of 35.25 Ų indicates excellent potential for high membrane permeability and central nervous system (CNS) penetration.

Table 1: Comparative Physicochemical Properties
PropertyFree BaseHydrochloride SaltMechanistic Implication
CAS Number 1941174-37-31941174-38-4Standardized registry identification.
Formula C₈H₁₅F₂NOC₈H₁₆ClF₂NODetermines mass-to-charge ([M+H]+) targets.
Molecular Weight 179.21 g/mol 215.67 g/mol Low MW allows for integration without violating Lipinski's Rule of 5.
LogP 1.53961.9614Highly favorable lipophilicity for oral bioavailability.
TPSA 35.25 Ų35.25 ŲIdeal for transcellular diffusion and BBB crossing (< 90 Ų).
H-Bond Donors 11Minimal donor count restricts non-specific binding.
H-Bond Acceptors 22Driven by the methoxy oxygen and the primary amine.
Rotatable Bonds 22Rigid cyclohexane limits entropic penalty upon target binding.

Structural Causality in Drug Design

As application scientists, we do not merely use scaffolds; we leverage their electron density and steric topography to fix specific pharmacokinetic liabilities in lead molecules.

  • The gem-Difluoro Group (Metabolic Shielding): Unsubstituted cyclohexyl rings are highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation. By incorporating two electronegative fluorine atoms at the 4-position, the scaffold is effectively metabolically "hardened" against oxidation. Furthermore, the strong C-F bonds influence the chair conformation of the ring, often locking it into a specific geometry that minimizes the entropic penalty when binding to a receptor target.

  • The Methoxy Group (pKa Modulation): Positioned alpha (α) to the amine, the strongly electron-withdrawing oxygen of the methoxy group exerts a negative inductive effect (-I). This predictably lowers the pKa of the adjacent primary amine. A lowered pKa means a higher fraction of the drug will remain unionized at physiological pH (7.4), significantly improving its passive diffusion across lipid bilayers.

  • The Primary Amine (Synthetic Vector): The terminal methanamine serves as a highly nucleophilic handle, primarily intended for conversion into amides, ureas, or secondary amines. However, the adjacent quaternary stereocenter (the C1 carbon of the ring containing the methoxy group) introduces substantial steric hindrance, demanding specialized coupling reagents during synthesis.

Pharmacophore scaffold This compound f_group gem-Difluoro Group scaffold->f_group m_group Methoxy Group scaffold->m_group a_group Primary Amine scaffold->a_group metab Metabolic Stability (Blocks CYP P450) f_group->metab pka pKa Modulation (Increased Unionized Fraction) m_group->pka vector Synthetic Vector (Amide/Urea Formation) a_group->vector

Caption: Logical mapping of structural features to ADME outcomes.

Standardized Experimental Protocol: Sterically Hindered Amide Coupling

Because the primary amine is situated adjacent to a bulky, highly substituted quaternary carbon (bearing the methoxy ring), traditional coupling reagents (e.g., EDC/NHS) often result in low yields or incomplete conversions. To achieve a self-validating, high-yielding protocol, we utilize HATU , an aminium-based coupling reagent that excels with sterically hindered substrates.

Step-by-Step Methodology

Reagents Required: Target carboxylic acid, this compound (free base or HCl salt), HATU, N,N-Diisopropylethylamine (DIPEA), anhydrous DMF.

  • Acid Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv; 4.0 equiv if using the HCl salt of the amine). Stir at room temperature for 15 minutes. Causality: The excess base is required to fully deprotonate both the carboxylic acid and neutralize the HCl salt of the amine, while HATU rapidly forms an highly reactive active ester.

  • Amine Conjugation: Add this compound (1.1 equiv) dropwise. Allow the reaction to stir at room temperature for 2 to 12 hours. Monitor via LC-MS.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc or DCM/MeOH gradient).

  • Self-Validating QC (19F-NMR & LC-MS): Confirm structural integrity. The incorporation of this scaffold allows for a unique self-validation step: ¹⁹F-NMR provides a background-free spectrum to definitively confirm the presence of the gem-difluoro group without the overlapping proton signals seen in standard ¹H-NMR. LC-MS will reveal the distinct +178 Da mass shift relative to the starting acid.

Workflow step1 1. Carboxylic Acid Activation (Acid + HATU + DIPEA in DMF, 15m) step2 2. Amine Conjugation (Add Scaffold, Stir at RT, 2-12h) step1->step2 step3 3. Aqueous Workup (EtOAc extraction, LiCl/Brine wash) step2->step3 step4 4. Chromatographic Purification (SiO2 Flash or Prep-HPLC) step3->step4 step5 5. Protocol Validation (19F-NMR & LC-MS [M+H]+) step4->step5

Caption: Step-by-step methodology for sterically hindered amide coupling.

References

The data, physicochemical properties, and supplier references utilized to structure this technical guide are grounded in the following authoritative sources:

Sourcing and Synthetic Integration of (4,4-Difluoro-1-methoxycyclohexyl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The insertion of Fsp³-rich motifs is a validated strategy in modern medicinal chemistry to optimize physicochemical properties and overcome clinical attrition. The compound (4,4-Difluoro-1-methoxycyclohexyl)methanamine is a highly specialized Fsp³-enriched synthetic building block. By merging the metabolic stability of a difluorocyclohexane ring with the structural rigidity imparted by a C1 methoxy-amine nexus, it serves as an elite scaffold for generating active pharmaceutical ingredients (APIs). This technical guide details its commercial landscape, structural logic, and field-tested best practices for synthetic integration.

Structural and Pharmacokinetic Rationale

To a medicinal chemist, every atom in a building block must justify its weight. Why substitute a standard cyclohexylmethanamine with the highly decorated this compound?

  • Metabolic Shielding: Unsubstituted cyclohexyl rings are highly prone to CYP450-mediated aliphatic hydroxylation at the 4-position. The introduction of the gem-difluoro substitution at C4 chemically blocks this metabolic weak point, dramatically extending the molecule's half-life.

  • Basicity & Permeability Modulation: Fluorine's strong inductive electron-withdrawing effect propagates through the ring, slightly dampening the basicity (pKa) of the primary amine[1]. Concurrently, it tightly controls the lipophilicity (LogP ≈ 1.54), achieving a "Goldilocks" partition coefficient optimized for passive cellular membrane permeability[1].

  • Conformational Restriction: The C1 methoxy group acts as a heavy steric anchor. It restricts the conformational flexibility of the adjacent primary amine, freezing the vector into a predictable spatial arrangement. This reduction in entropic penalty upon binding translates to significantly higher receptor-ligand docking affinities.

PK_Impact Core Scaffold: (4,4-Difluoro- 1-methoxycyclohexyl) methanamine GemDiF gem-Difluoro at C4 Core->GemDiF Methoxy Methoxy at C1 Core->Methoxy PrimaryAmine Primary Amine Core->PrimaryAmine PK1 Blocks CYP450 Hydroxylation GemDiF->PK1 PK2 Modulates LogP GemDiF->PK2 PK3 Restricts Amine Conformation Methoxy->PK3 PK4 Amide/Urea Conjugation PrimaryAmine->PK4

Logical flow mapping the structural features of the scaffold to downstream pharmacokinetic benefits.

Commercial Supply Chain and Physicochemical Data

Because highly functionalized sp³ building blocks demand complex multi-step organic synthesis (often relying on dangerous reagents like DAST or XtalFluor for late-stage fluorination), relying on commercial building block suppliers is standard operational procedure for high-throughput screening and library generation.

This target is readily available across the global supply chain, supported by primary vendors including ChemScene[1], CymitQuimica[2], and Sigma-Aldrich[3].

Causality of Salt Selection: When sourcing the material, scientists must choose between the free base (CAS 1941174-37-3)[2] and the hydrochloride salt (CAS 1941174-38-4)[4]. Procuring the HCl salt form is highly recommended for inventory. The primary free base is susceptible to forming carbamates upon exposure to atmospheric carbon dioxide over time, whereas the hydrochloride salt guarantees an indefinitely stable, non-volatile, free-flowing solid suitable for long-term compound library management[4].

Quantitative Sourcing and Physicochemical Profile
ParameterFree Base SpecificationHydrochloride Salt SpecificationChemical Significance
CAS Number 1941174-37-3[2]1941174-38-4[4]Key global identifiers for acquisition
Molecular Formula C₈H₁₅F₂NO[1]C₈H₁₆ClF₂NO[4]Determines reagent stoichiometry
Molecular Weight 179.21 g/mol [1]215.67 g/mol [4]Low-MW ideal for lead optimization
LogP (Computational) 1.54[1]1.96[4]Balanced lipophilicity for BBB penetrance
TPSA 35.25 Ų[1]35.25 Ų[4]Low polar surface area favors permeability

Synthetic Application: Overcoming Steric Hindrance

The ultimate destiny of this building block is incorporation into larger drug molecules via amide bonds, sulfonamides, or ureas. However, a major hurdle exists: steric hindrance .

The primary amine is situated on a carbon (C1) that mimics a bulky, neopentyl-like sp³ center, exacerbated by the neighboring methoxy group. Standard coupling reagents (such as EDC/HOBt or DCC) frequently stall, yielding massive amounts of unreacted starting materials. Overcoming this requires highly reactive uronium-based coupling reagents—specifically HATU—paired with a deliberate pre-activation sequence.

Validated Experimental Protocol: High-Efficiency Amide Coupling

The following step-by-step methodology constitutes a closed-loop, self-validating system for generating robust yields using the hindered this compound HCl salt.

Workflow Step1 1. Preparation Acid + HATU Step2 2. Activation DIPEA Addition Step1->Step2 Step3 3. Coupling Add Hindered Amine Step2->Step3 Step4 4. Quench & Check LC-MS in MeCN/H2O Step3->Step4 Step5 5. Purification Prep-HPLC Step4->Step5

Standard amide coupling workflow utilizing the sterically hindered methanamine building block.

Protocol Mechanics & Causality

Step 1: Pre-Activation Strategy In an oven-dried, argon-flushed 20 mL vial, combine the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (0.2 M). Causality: HATU generates the highly electrophilic 7-aza-HOBt active ester, drastically accelerating kinetics to punch through the steric shielding around the C1-methoxy amine.

Step 2: Base Addition and Ester Formation Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 10 minutes. Causality: DIPEA deprotonates the acid to initiate reactivity. Mandating a 10-minute pre-activation guarantees total conversion of the acid into the active ester before the amine is introduced. This actively prevents the destructive side reaction of HATU directly guanidinylating the amine.

Step 3: Amine Introduction Add4 (1.1 equiv, 0.55 mmol)[4] in one portion. Stir at room temperature for 2 to 4 hours. Causality: 1.1 equivalents of amine drives the coupling to absolute completion, while the excess DIPEA (3.0 equiv) efficiently liberates the free base from the HCl salt in situ.

Step 4: Self-Validating LC-MS Quench To validate progression, pull a 5 µL analytical aliquot. Dilute it strictly into 100 µL of a 1:1 Acetonitrile:Water (MeCN/H₂O) mixture. Causality:Never quench in Methanol. The hyper-reactive HOAt ester can instantly undergo transesterification with methanol to form a false methyl ester artifact during MS analysis. MeCN/H₂O ensures an exact reading of residual starting material versus desired mass.

Step 5: Workup and De-salting Dilute the reaction with Ethyl Acetate (10 mL). Wash sequentially with saturated aqueous NaHCO₃ (5 mL), 10% aqueous LiCl solution (3 × 5 mL), and brine (5 mL). Causality: Removing DMF is notoriously stubborn under rotary evaporation. The 10% LiCl wash creates a hyper-polar aqueous layer that aggressively sequesters DMF away from the organic phase.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography or preparative HPLC to yield the target Fsp³-enriched analog.

References

  • ChemScene. "Product Page: this compound". ChemScene.com. URL:[1]

  • ChemScene. "Product Page: this compound hydrochloride". ChemScene.com. URL:[4]

  • CymitQuimica. "CAS: 1941174-37-3 - this compound". CymitQuimica.com. URL:[2]

  • Sigma-Aldrich. "CAS 1941174-37-3 | 1-(4,4-difluoro-1-methoxycyclohexyl)methanamine". SigmaAldrich.com. URL:[3]

Sources

In-Depth Technical Guide: (4,4-Difluoro-1-methoxycyclohexyl)methanamine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4,4-Difluoro-1-methoxycyclohexyl)methanamine hydrochloride is a fluorinated aliphatic amine building block of increasing interest in medicinal chemistry. The strategic incorporation of a gem-difluoro motif on a cyclohexyl scaffold can significantly modulate the physicochemical properties of parent molecules, including lipophilicity, metabolic stability, and pKa. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a proposed synthetic route, and robust protocols for its analytical characterization. Furthermore, it explores the rationale for its application in drug discovery, highlighting the strategic importance of its structural features. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated scaffolds in the design of novel therapeutics.

Introduction and Strategic Rationale

The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The gem-difluoromethylene group (CF2) is particularly noteworthy as a bioisostere for carbonyl groups or as a means to block metabolic oxidation at a specific site. In the context of the this compound scaffold, the CF2 group is expected to confer several advantageous properties.

The presence of the gem-difluoro group on the cyclohexane ring can influence the conformation of the molecule and impact its binding to biological targets.[1] This substitution pattern is known to increase metabolic stability and modulate lipophilicity, which are critical parameters in drug design.[2] The primary amine hydrochloride provides a key functional handle for further chemical modification and salt formation, which is crucial for developing orally bioavailable drugs. The methoxy group at the C1 position introduces an additional element of polarity and potential for hydrogen bonding. This guide will delve into the synthesis, characterization, and potential applications of this promising building block.

Physicochemical and Structural Properties

Understanding the core properties of this compound hydrochloride is fundamental to its application. The combination of the difluoro, methoxy, and amine groups on a cyclohexane ring results in a unique set of characteristics.

PropertyValueSource
CAS Number 1941174-38-4[3]
Molecular Formula C₈H₁₆ClF₂NO[3]
Molecular Weight 215.67 g/mol [3]
Appearance Solid (Predicted)
Topological Polar Surface Area (TPSA) 35.25 Ų[3]
Predicted LogP 1.9614[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 2[3]
Synthesis and Purification
3.1. Proposed Synthetic Pathway

The synthesis can be envisioned starting from a commercially available cyclohexanone derivative.

Synthetic_Pathway A 1-Methoxycyclohexane-1-carbonitrile B 1-Methoxycyclohexanecarbaldehyde A->B 1. DIBAL-H 2. H₃O⁺ C 4-Oxo-1-methoxycyclohexanecarbaldehyde B->C Oxidation (e.g., PCC) D (4,4-Difluoro-1-methoxycyclohexyl)methanol C->D Fluorination (e.g., DAST) E This compound D->E 1. MsCl, Et₃N 2. NaN₃ 3. H₂, Pd/C F This compound HCl E->F HCl in Ether

Caption: Proposed multi-step synthesis of the target compound.

3.2. Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (4,4-Difluoro-1-methoxycyclohexyl)methanol

  • To a stirred solution of 4-oxo-1-methoxycyclohexanecarbaldehyde in anhydrous dichloromethane (DCM) at -78 °C, slowly add 2.2 equivalents of diethylaminosulfur trifluoride (DAST).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (4,4-difluoro-1-methoxycyclohexyl)methanol.

Step 2: Synthesis of this compound

  • Dissolve the alcohol from the previous step in anhydrous DCM and cool to 0 °C.

  • Add 1.5 equivalents of triethylamine, followed by the dropwise addition of 1.2 equivalents of methanesulfonyl chloride.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • After filtration and concentration, dissolve the crude mesylate in dimethylformamide (DMF) and add 3 equivalents of sodium azide.

  • Heat the reaction to 80 °C and stir for 6 hours.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Dissolve the crude azide in methanol, add a catalytic amount of 10% Palladium on carbon, and hydrogenate under a balloon of hydrogen gas overnight.

  • Filter the reaction through Celite and concentrate the filtrate to yield the desired amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified amine in anhydrous diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: Will show characteristic signals for the methoxy group (a singlet around 3.3-3.7 ppm), the aminomethyl protons (a multiplet, which may be a singlet or AB quartet depending on chirality and conformation), and the complex multiplets of the cyclohexyl ring protons.

  • ¹³C NMR: The carbon spectrum will be distinguished by the C-F coupled signals. The carbon bearing the two fluorine atoms will appear as a triplet. The carbons adjacent to the CF2 group will also show coupling. The methoxy carbon will be a singlet around 50 ppm, and the aminomethyl carbon will be a singlet around 40-50 ppm.[4][5]

  • ¹⁹F NMR: This is crucial for confirming the presence of the difluoro group. A single resonance (which may show complex coupling to the neighboring protons) is expected. The chemical shift will be indicative of the gem-difluoroalkane environment.[6][7][8]

4.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Electrospray ionization (ESI) in positive mode will show the molecular ion of the free base [M+H]⁺.

4.3. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. Due to the polar nature of the amine hydrochloride, care must be taken in method development.

  • Column: A C18 reversed-phase column is generally suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the amine.

  • Detection: UV detection may be limited due to the lack of a strong chromophore. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be more appropriate. For LC-MS analysis, a volatile buffer system is required.[9][10][11]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation A Final Product: (4,4-Difluoro-1-methoxycyclohexyl) methanamine HCl B Purity Assessment (HPLC) A->B C Structural Elucidation (NMR: ¹H, ¹³C, ¹⁹F) A->C D Identity Confirmation (HRMS) A->D E Purity >95% B->E F Structure Confirmed C->F G Correct Mass D->G

Caption: Standard workflow for analytical characterization.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable building block for creating more complex molecules with potential therapeutic applications. The strategic placement of the gem-difluoro and amine functionalities offers several advantages.

5.1. Modulation of Physicochemical Properties
  • Metabolic Stability: The CF2 group is resistant to metabolic oxidation. Placing it at the 4-position of the cyclohexane ring can prevent the formation of unwanted metabolites that might arise from hydroxylation at that position in a non-fluorinated analog.

  • Lipophilicity and pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the primary amine compared to its non-fluorinated counterpart. This can influence the compound's charge state at physiological pH, affecting its solubility, permeability, and target engagement.

5.2. A Scaffold for Novel Therapeutics

The primary amine serves as a versatile attachment point for a wide range of chemical moieties. This allows for the exploration of diverse chemical space in the search for new drug candidates. For example, it can be acylated to form amides, reductively aminated to form secondary amines, or used in the synthesis of various heterocycles.

5.3. Hypothetical Target and Pathway

Given the prevalence of fluorinated compounds in neuroscience, one could envision this scaffold being used to develop ligands for G-protein coupled receptors (GPCRs) in the central nervous system. The cyclohexane core provides a rigid framework for orienting pharmacophoric elements, and the fluorine atoms can enhance blood-brain barrier penetration.

Signaling_Pathway A Fluorinated Ligand (Derived from Title Compound) B GPCR Target A->B Binding C G-Protein Activation (Gα, Gβγ) B->C Conformational Change D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulation E Second Messenger (e.g., cAMP) D->E Production F Downstream Kinase (e.g., PKA) E->F Activation G Cellular Response F->G Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway for a derived therapeutic.

Conclusion

This compound hydrochloride is a specialized chemical building block with significant potential in the field of drug discovery. Its unique combination of a gem-difluoro group, a methoxy substituent, and a primary amine on a cyclohexane scaffold offers medicinal chemists a valuable tool for modulating the properties of lead compounds. The synthetic and analytical protocols outlined in this guide provide a framework for the reliable preparation and characterization of this compound, paving the way for its successful integration into drug development programs. The strategic use of such fluorinated motifs will continue to be a key driver of innovation in the design of next-generation therapeutics.

References
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • ChemicalBook. (2022). (4,4-difluorocyclohexyl)methanamine.
  • Crousse, B. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • ResearchGate. (n.d.). HPLC-MS/MS of Highly Polar Compounds.
  • ChemScene. (n.d.). This compound hydrochloride.
  • PMC. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
  • Umemoto, T. (2025). N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis.
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC.
  • Sigma-Aldrich. (n.d.). (4,4-Difluorocyclohexane)methylamine hydrochloride AldrichCPR.
  • Sigma-Aldrich. (n.d.). 4,4-difluoro-1-methylcyclohexan-1-amine hydrochloride.
  • Koenigs, R. M., et al. (2020). Applications of gem-difluoro olefins in medicinal chemistry. ResearchGate.
  • Roberts, J. D. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. ResearchGate.
  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
  • Google Patents. (n.d.). Preparation method of methoxyamine hydrochloride.
  • Welch, C. J., et al. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Chirality, 16(4), 263-6.
  • ChemRxiv. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols.
  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Li, X. (2024). gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative.
  • PMC. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective.
  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
  • Royal Society of Chemistry. (n.d.). Recent advances in the applications of gem-difluoromethylene alkynes.
  • Unknown. (n.d.). 13C NMR Spectroscopy.
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • MDPI. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide.
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

Sources

Methodological & Application

use of (4,4-Difluoro-1-methoxycyclohexyl)methanamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of (4,4-Difluoro-1-methoxycyclohexyl)methanamine in Lead Optimization

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In contemporary medicinal chemistry, balancing metabolic stability with optimal physicochemical properties is the primary bottleneck in lead optimization. The building block This compound (CAS: 1941174-37-3) has emerged as a highly specialized scaffold designed to overcome these hurdles. By incorporating both a gem-difluoro motif and a strategically placed methoxy group, this bioisostere effectively modulates amine basicity, rigidifies ring conformation, and completely blocks CYP450-mediated oxidation at traditional metabolic soft spots[1].

This application note provides an authoritative, mechanistic breakdown of this compound’s utility, alongside self-validating protocols for incorporating it into active pharmaceutical ingredient (API) scaffolds.

Physicochemical Rationale: The "Why" Behind the Structure

The design of this compound is a masterclass in stereoelectronic engineering. Every functional group serves a distinct, causal purpose in pharmacokinetic (PK) and pharmacodynamic (PD) optimization:

  • The gem-Difluoro Group (C4 Position): Unsubstituted cyclohexane rings are highly susceptible to hydroxylation by hepatic Cytochrome P450 (CYP) enzymes, particularly at the C4 position. Replacing the C-H bonds (

    
    ) with robust C-F bonds (
    
    
    
    ) increases the transition state energy required for oxidation, effectively halting metabolism at this site [2]. Furthermore, the strong dipole of the
    
    
    group forces the cyclohexane ring into a highly predictable chair conformation, minimizing entropic penalties upon target binding.
  • The 1-Methoxy Group: Primary aliphatic amines typically exhibit a

    
     of 
    
    
    
    , rendering them
    
    
    protonated at physiological pH (7.4). This high basicity often leads to poor passive membrane permeability and off-target liabilities (e.g., hERG channel trapping or phospholipidosis). The localized, strong electron-withdrawing inductive effect (
    
    
    ) of the alpha-methoxy group deliberately suppresses the
    
    
    of the adjacent methanamine to approximately
    
    
    . This increases the neutral molecular fraction at physiological pH, enhancing lipid bilayer traversal.
  • The Methanamine Spacer: The primary amine serves as a versatile, high-yielding synthetic handle for amide coupling, urea formation, or reductive amination, seamlessly attaching the optimized tail to the core pharmacophore.

Structure-Metabolism Relationship (SMR) Workflow

The integration of this building block follows a rational drug design pathway. Below is the schematic representation of how the functional groups synergistically upgrade a metabolically labile lead candidate into an advanced, stabilized lead.

SMR_Workflow A Metabolically Labile Lead Scaffold B (4,4-Difluoro-1-methoxycyclohexyl) methanamine Coupling A->B Structural Optimization C1 C4 gem-Difluoro Blocks CYP450 Oxidation B->C1 C2 1-Methoxy Group Lowers Amine pKa B->C2 D Improved Physicochemical Profile (Higher Permeability, Low Clearance) C1->D C2->D E Advanced Lead Candidate D->E In vitro Validation

Caption: Structure-Metabolism Relationship (SMR) workflow utilizing fluorinated amine building blocks.

Comparative Quantitative Data

To demonstrate the quantitative impact of this building block, Table 1 synthesizes the expected physiochemical shifts when replacing a standard cyclohexylmethanamine tail with the 4,4-difluoro-1-methoxy analog.

Table 1: Physicochemical and ADME Property Comparison

PropertyStandard Tail (Cyclohexylmethanamine)Optimized Tail ((4,4-Difluoro-1-methoxy...))Pharmacological Implication
Amine

(calc)


Improved passive membrane permeability
LogD (pH 7.4)


Optimal lipophilicity for oral absorption
Intrinsic Clearance (

)

(High)

(Low)
Prolonged half-life, lower dosing required
hERG Inhibition Risk HighLowImproved cardiovascular safety profile

Experimental Protocols

The following self-validating methodologies have been designed to ensure successful chemical integration and subsequent biological validation.

Protocol 1: Sterically Hindered Amide Coupling Workflow

Causality & Rationale: The quaternary alpha-carbon (1-position of the cyclohexane) creates immense steric hindrance around the primary amine. Traditional coupling reagents like EDC/HOBt suffer from sluggish kinetics here, leading to epimerization or premature hydrolysis of the active ester. We utilize HATU combined with DIPEA . HATU forms a highly reactive 7-azabenzotriazole active ester that rapidly forces the coupling, while DIPEA acts as a non-nucleophilic proton sink to prevent side-reactions [3].

Materials:

  • Carboxylic acid drug core (

    
    )
    
  • This compound HCl salt (

    
    )
    
  • HATU (

    
    )
    
  • N,N-Diisopropylethylamine (DIPEA) (

    
    )
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid core (

    
    ) in anhydrous DMF (
    
    
    
    concentration) under a nitrogen atmosphere. Add HATU (
    
    
    ) and stir at room temperature for 10 minutes to ensure complete formation of the active ester.
  • Basification: In a separate vial, dissolve the this compound HCl salt (

    
    ) in a minimal amount of DMF. Add DIPEA (
    
    
    
    ) to liberate the free base.
  • Conjugation: Dropwise, add the amine solution to the activated acid mixture. Stir the reaction at

    
     for 4–6 hours. Monitor progression via LC-MS.
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer 
    
    
    
    with Ethyl Acetate. Wash the combined organic layers with
    
    
    aqueous LiCl (to remove residual DMF) followed by brine.
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (typically a Hexane/EtOAc or DCM/MeOH gradient).
    
Protocol 2: In Vitro Hepatic Microsomal Stability Assay

Causality & Rationale: To prove that the gem-difluoro addition successfully blocked CYP450 metabolism, the synthesized analog must be tested against Human Liver Microsomes (HLM). This protocol includes a self-validating system using internal controls: if Diclofenac (CYP2C9 substrate) and Testosterone (CYP3A4 substrate) degrade, the microsomes and NADPH cofactor are active. If your optimized compound survives under these validated conditions, the stability claim is scientifically verified.

Step-by-Step Procedure:

  • Preparation: Prepare a

    
     stock of the test compound, Diclofenac (positive control 1), and Testosterone (positive control 2) in DMSO.
    
  • Incubation Mixture: In a 96-well plate, combine

    
     of test compound (
    
    
    
    final concentration),
    
    
    Human Liver Microsomes, and
    
    
    Potassium Phosphate buffer (pH 7.4). Pre-incubate at
    
    
    for 5 minutes.
  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration

    
     NADPH).
    
  • Time-Course Sampling: At time points

    
     and 
    
    
    
    , extract
    
    
    aliquots and immediately quench by mixing with
    
    
    of ice-cold Acetonitrile containing an internal analytical standard (e.g., Tolbutamide).
  • Protein Precipitation: Centrifuge the quenched plates at

    
     for 15 minutes at 
    
    
    
    to pellet precipitated proteins.
  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) using the slope of the natural log of percentage remaining versus time.
    

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] URL: [Link]

  • Bhattarai, P., et al. (2024). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 67.[2] URL: [Link]

  • Ortalli, S., et al. (2024). "18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride." Organic Letters, 26(43), 9368-9372.[3] URL: [Link]

Sources

Application Note: Continuous-Flow Photoredox Late-Stage Trifluoromethylation in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid diversification of agrochemical pipelines demands synthetic methodologies that are both robust and modular. Late-stage functionalization (LSF) allows drug development professionals and agrochemical scientists to directly edit complex scaffolds—such as pyrazoles and pyridines—without resorting to exhaustive de novo synthesis [1]. The incorporation of a trifluoromethyl (–CF₃) group drastically alters lipophilicity, target binding, and metabolic stability, a principle successfully demonstrated in commercial fungicides like fluxapyroxad and bixafen, as well as over 400 other fluoro-agrochemicals [2].

However, late-stage photoredox trifluoromethylation using gaseous reagents (like CF₃I) is notoriously difficult to scale in batch reactors. This application note details the causality, mechanism, and precise protocols for transitioning these transformations into a continuous-flow gas-liquid photoredox paradigm . By leveraging microreactor technology, this protocol dramatically reduces reaction times, maximizes atom economy, and ensures a safe, scalable route to fluorinated active ingredients [3, 4].

Mechanistic Causality: Why Flow Outperforms Batch

The Beer-Lambert Limitation in Photochemistry

In conventional batch reactors, visible light penetrates only the first few millimeters of the reaction mixture due to the exponential decay of photon flux (the Beer-Lambert Law). A continuous-flow reactor utilizes narrow Perfluoroalkoxy alkane (PFA) tubing (typically <1.5 mm internal diameter). This thin path length ensures uniform irradiation of the entire reaction volume, transforming reactions that require hours in batch into processes requiring only minutes in flow [4].

Gas-Liquid Mass Transfer and Taylor Flow

Trifluoromethyl iodide (CF₃I) is a gas at room temperature. In batch vessels, the interfacial area between the gas headspace and the liquid solvent is critically small, leading to slow dissolution and forcing the use of massive excesses of greenhouse-gas reagents (often 4–8 equivalents). By utilizing a T-mixer in a continuous-flow setup, the gas and liquid phases segment into alternating distinct slugs (Taylor flow). This creates an immensely high surface-area-to-volume ratio. The internal circulation within the liquid slugs rapidly replenishes the gas-liquid boundary, drastically accelerating mass transfer and reducing the required equivalents of CF₃I to near-stoichiometric levels [3].

System Architecture

FlowSetup SubA Pump A (Substrate, PC, Base) Mixer T-Mixer (Gas-Liquid) SubA->Mixer Liquid Phase SubB Mass Flow Controller (CF3I Gas) SubB->Mixer Gas Phase Reactor PFA Photoreactor Coil (Blue LEDs, 450 nm) Mixer->Reactor Segmented Taylor Flow BPR Back Pressure Regulator (6 bar) Reactor->BPR Residence Time: 1-5 min Collection Product Collection & Quench BPR->Collection

Continuous-flow gas-liquid photoredox reactor setup for rapid trifluoromethylation of heterocycles.

Catalytic Cycle and Mechanism

The transformation relies on the photoexcitation of a Ruthenium or Iridium photocatalyst (PC). For agrochemical scaffolds, [Ru(bpy)₃]Cl₂ is frequently preferred due to its low cost and high efficacy. Upon irradiation with blue light, the ground-state catalyst excites into a long-lived triplet state. This excited species undergoes a Single Electron Transfer (SET) to the electrophilic CF₃I gas, resulting in reductive cleavage to generate the highly reactive •CF₃ radical.

The radical attacks the electron-rich centers of the unfunctionalized agrochemical heterocycle. A subsequent oxidation step (often facilitated by the oxidized photocatalyst or a sacrificial additive) and deprotonation yields the final trifluoromethylated product.

Mechanism PC Ru(bpy)3 2+ (Ground State) PC_star *Ru(bpy)3 2+ (Excited State) PC->PC_star hν (450 nm) PC_ox Ru(bpy)3 3+ (Oxidized) PC_star->PC_ox SET to CF3I PC_ox->PC SET from Donor CF3I CF3I Gas CF3_rad •CF3 Radical CF3I->CF3_rad Cleavage Substrate Heterocycle (Agrochemical Scaffold) CF3_rad->Substrate Addition Product_rad Radical Intermediate Substrate->Product_rad Product CF3-Heterocycle Product Product_rad->Product Oxidation / -H+ Sacrificial Amine Base (Sacrificial Donor) Sacrificial->PC Regenerates Catalyst

Photoredox catalytic cycle for the generation and addition of trifluoromethyl radicals to scaffolds.

Quantitative Performance: Batch vs. Continuous Flow

The adoption of continuous-flow metrics transforms the thermodynamic and kinetic boundaries of this reaction. As demonstrated in literature benchmarking [3, 5], flow processing dramatically improves yield and reduces greenhouse gas usage.

ParameterTraditional Batch SetupContinuous Flow MicroreactorCausality / Scientific Rationale
Reaction Time 2 to 12 Hours1 to 5 MinutesNarrow path length eliminates Beer-Lambert photon decay, enabling maximal irradiation.
Gas Equivalents 4.0 – 8.0 eq. CF₃I1.1 – 1.5 eq. CF₃ITaylor flow segmentation maximizes gas-liquid interfacial mixing.
Avg. Yield 45% – 65%85% – 98%Immediate quenching and short residence time suppress over-alkylation and degradation side-reactions.
Scalability Poor (Requires re-optimization)Excellent (Scale-out by running longer)Steady-state kinetics remain constant regardless of the total volume processed.

Experimental Protocol: Continuous-Flow Trifluoromethylation

The following self-validating protocol outlines the direct trifluoromethylation of an advanced agrochemical pyrazole intermediate.

Reagent Preparation
  • Liquid Stream (Pump A): In a flame-dried 50 mL volumetric flask, dissolve the pyrazole substrate (10.0 mmol, 1.0 eq.) and the photocatalyst [Ru(bpy)₃]Cl₂ (0.1 mmol, 1 mol%) in anhydrous Acetonitrile (MeCN). Add TMEDA (N,N,N',N'-Tetramethylethylenediamine) (20.0 mmol, 2.0 eq.) to act as both the basic proton scavenger and the sacrificial electron donor. Dilute to the 50 mL mark with MeCN (Final substrate concentration: 0.2 M).

  • Gas Stream (Mass Flow Controller): Connect a regulated cylinder of CF₃I gas to a calibrated thermal mass flow controller (MFC).

Flow System Priming and Calibration
  • Priming: Flush the HPLC pump and the 10 mL PFA photoreactor coil (1.0 mm internal diameter) with pure anhydrous MeCN for 10 minutes at 1.0 mL/min to clear any atmospheric oxygen and moisture.

  • Pressurization: Engage the Back Pressure Regulator (BPR) positioned at the reactor outlet to 6.0 bar . Causality Check: The BPR is mathematically required to compress the CF₃I gas. Without back-pressure, the gas expands as it warms, destroying the Taylor flow segmentation and wildly altering the residence time.

  • Photon Flux Activation: Turn on the 450 nm LED array. Allow the heat-exchange block connected to the photoreactor to stabilize the internal temperature at 25 °C.

Steady-State Operation
  • Direct Pump A to draw the substrate solution at a volumetric flow rate of 1.0 mL/min .

  • Simultaneously, activate the MFC to deliver CF₃I gas at 1.2 standard cubic centimeters per minute (sccm) . This establishes a stoichiometric ratio of approximately 1.2 equivalents of CF₃I relative to the liquid substrate.

  • Observe the T-mixer via a transparent window (if available). You must visually verify the formation of alternating gas bubbles and liquid slugs (Taylor Flow).

  • The calculated residence time (t_R) under these compressed conditions is approximately 3.5 minutes.

  • System Equilibration: Divert the first 10.5 minutes (3 × t_R) of the outlet stream to chemical waste to ensure the system has reached a steady-state kinetic equilibrium.

Downstream Processing & Self-Validation
  • Following equilibration, collect the continuous output into a flask containing a mild aqueous sodium thiosulfate solution to quench any trace radical species or unreacted iodine.

  • Monitor the continuous process in real-time by sampling the collection flask every 30 minutes via UPLC-MS. The target CF₃-pyrazole mass should maintain a consistent AUC purity of >90%.

  • Phase Separation: Transfer the collected emulsion to a separatory funnel, extract with ethyl acetate (3 × 50 mL), wash with brine, and dry over Na₂SO₄. Remove the solvent under reduced pressure to yield the crude fluorinated agrochemical building block, ready for final formulation or crystallization.

References

  • Late-Stage C–H Functionalization of Azines. National Center for Biotechnology Information (PMC).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews (RSC Publishing).
  • A Comment on Continuous Flow Technologies within the Agrochemical Industry. University of Cambridge.
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research - ACS Publications.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (4,4-Difluoro-1-methoxycyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with advanced troubleshooting intelligence for the preparation of (4,4-Difluoro-1-methoxycyclohexyl)methanamine. Synthesizing sterically hindered, functionalized tertiary amines requires strict control of competing thermodynamic and kinetic pathways. This guide breaks down the causality behind synthesis failures and provides self-validating, robust methodologies.

Pathway Dynamics & Mechanistic Bottlenecks

The core synthetic workflow builds from 4,4-difluorocyclohexanone through a cyanohydrin intermediate, followed by


-methylation, and finally, reduction of the nitrile. Each of these discrete transformations carries intrinsic mechanistic traps.

SynthesisPathway Ketone 4,4-Difluorocyclohexanone Cyanohydrin 1-Cyano-4,4-difluorocyclohexanol Ketone->Cyanohydrin TMSCN, Cat. Methoxy 1-Methoxy-4,4-difluoro- cyclohexanecarbonitrile Cyanohydrin->Methoxy NaH, MeI Retro Retro-cyanation (Ketone Recovery) Cyanohydrin->Retro Strong Base (Alkoxide Collapse) Amine (4,4-Difluoro-1-methoxy- cyclohexyl)methanamine Methoxy->Amine BH3-THF or LiAlH4 Decyanation Reductive Decyanation (Nitrile Loss) Methoxy->Decyanation Hydride Addition (Cleavage) Dimer Secondary Amine Dimer Methoxy->Dimer Cat. Hydrogenation Retro->Ketone

Fig 1. Synthesis workflow of the target amine and associated off-target side reactions.

Phase 1 Troubleshooting: Cyanohydrin Formation & O-Methylation

Q: During the


-methylation of the cyanohydrin intermediate, I am observing massive recovery of 4,4-difluorocyclohexanone instead of the methylated product. Why is this occurring? 
A:  You are experiencing base-catalyzed retro-cyanation. When the unprotected cyanohydrin is treated with a strong base (such as Sodium Hydride, NaH) to deprotonate the hydroxyl group, the resulting tertiary alkoxide becomes thermodynamically unstable. Instead of executing an 

attack on your methylating agent, the alkoxide collapses, expelling the cyanide anion and regenerating the starting ketone[1].
  • The Causality-Driven Fix: Do not expose the naked cyanohydrin to a strong base without an immediate electrophilic trap. Consider shifting your initial sequence to use Trimethylsilyl cyanide (TMSCN) to form a robust TMS-protected cyanohydrin[2]. If using the free alcohol, use an in situ trapping protocol : add an excess of Methyl Iodide (MeI) to the solvent before slowly introducing NaH at 0 °C. This ensures the alkoxide is alkylated the exact millisecond it is generated.

Q: I am noticing poor conversion when using silver(I) oxide (Ag₂O) and MeI to bypass the strong base issue. How can I optimize this? A: While Ag₂O is mild and prevents retro-cyanation, its heterogeneity often limits the reaction rate at the highly sterically hindered tertiary carbon of the 4,4-difluoro ring. To resolve this, use a co-solvent system (e.g., DCM/DMF) to increase the solubility of the electrophile, and add a catalytic amount of activated molecular sieves to continuously scrub generated water, driving the thermodynamic equilibrium forward.

Phase 2 Troubleshooting: Nitrile Reduction

Q: My reduction of 1-methoxy-4,4-difluorocyclohexanecarbonitrile using LiAlH₄ yields the desired amine, but also a significant non-amine byproduct completely lacking a cyano group. What is happening? A: You are observing reductive decyanation [3]. Tertiary nitriles that possess an adjacent electron-donating group (the methoxy ether) are highly vulnerable to complete C–CN bond cleavage under strong nucleophilic hydride conditions. The transition state allows for a cross-linked ether cleavage or direct anionic fragmentation. Essentially, LiAlH₄ acts as a base/electron-donor rather than a pure reducing agent here, ejecting the cyanide group to form a tertiary carbanion that gets protonated upon workup[3].

  • The Causality-Driven Fix: Dampen the nucleophilicity of your hydride. Transition from LiAlH₄ to the electrophilic Borane-THF complex (BH₃·THF). The Lewis acidic boron coordinates to the nitrogen of the nitrile first, activating the

    
     triple bond toward a controlled hydride transfer before the C–CN single bond can rupture[4].
    

Q: To avoid hydride-induced decyanation, I switched to catalytic hydrogenation (Pd/C or Raney Ni). However, my mass spec shows the primary amine is a minor product compared to a heavier mass corresponding to a dimer. How do I stop this? A: Dimerization is a classic kinetic trap in the heterogeneous catalytic reduction of nitriles. The reaction proceeds via a highly reactive imine intermediate. Before this imine can be reduced to the primary amine, the newly formed this compound acts as a nucleophile, attacking the unreduced imine. This condensation forms a secondary aldimine which then reduces permanently into a bis-alkylated secondary amine dimer.

  • The Causality-Driven Fix: You must trap the intermediate or swamp the system with a competitive nucleophile. Run the hydrogenation in a solution of methanolic ammonia (7N NH₃ in MeOH). The overwhelming concentration of ammonia shifts the equilibrium of the imine intermediate away from product-amine condensation, ensuring a selective funneling into the primary amine.

Quantitative Data: Reduction Profiling

Selecting the right reduction pathway dictates the purity of your final active pharmaceutical ingredient (API). The table below synthesizes quantitative benchmarks comparing reduction methods for this specific substrate class.

Reduction ReagentMechanistic PathwayMajor Side ReactionTypical YieldRecommended Additive / Control
LiAlH₄ (THF, reflux)Nucleophilic Hydride TransferReductive Decyanation30 – 45%Control temp strictly < 0 °C to limit fragmentation.
BH₃·THF (Reflux)Electrophilic Hydride TransferAmine-Borane Adduct Retention75 – 85%Mandates rigorous acidic reflux upon workup.
Raney Ni / H₂ Heterogeneous HydrogenationSecondary Amine Dimerization50 – 65%Run in 7N NH₃/MeOH to suppress dimerization.

Standard Operating Procedure (SOP)

Validated Protocol: Borane-Mediated Nitrile Reduction

This protocol is designed as a self-validating system ; do not proceed past the designated "Validation Checkpoints" without confirming expected behavior[4].

1. Reagent Preparation & Setup

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Under an inert nitrogen atmosphere, dissolve 1-methoxy-4,4-difluorocyclohexanecarbonitrile (10.0 mmol) in anhydrous THF (30 mL).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

2. Hydride Addition

  • Dropwise, add BH₃·THF complex (1.0 M in THF, 30.0 mL, 3.0 equiv) over 15 minutes.

  • Causality Note: A large stoichiometric excess of borane is structurally required. The internal methoxy oxygen and the resultant basic amine nitrogen will sequester equivalents of the borane, reducing the active pool available for the actual triple bond reduction.

3. Thermal Activation & Tracking

  • Remove the ice bath, allow the system to reach room temperature, and then heat to a gentle reflux for 3 hours.

  • Validation Checkpoint 1 (TLC): Withdraw a 0.1 mL aliquot, quench in methanol, and run on a silica TLC plate (Hexane:EtOAc 7:3). The starting material (visualized with KMnO₄ stain) must be completely consumed before proceeding.

4. Hydrolytic Quench (Critical Step)

  • Cool the reaction definitively to 0 °C.

  • CAREFULLY add 2N HCl (20 mL) dropwise. Expect vigorous gas evolution (H₂).

  • Validation Checkpoint 2 (Adduct Cleavage): Once gas evolution ceases, heat the highly acidic mixture to a reflux for 30 minutes. Causality Note: This thermal acidic shock is non-negotiable. It breaks the highly stable amine-borane complex. Skipping this step results in the product washing away into the organic waste layer during initial extraction[4].

5. Isolation & Purification

  • Cool to room temperature. Wash the acidic aqueous layer with CH₂Cl₂ (20 mL) to extract unreacted neutral impurities and decyanated byproducts. Discard this organic wash.

  • Basify the aqueous layer with cold 2N NaOH dropwise until pH > 10 (Verify via pH paper).

  • Extract the free-based amine product with fresh CH₂Cl₂ (3 x 30 mL).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure this compound.

References

1.[4] Title: US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: google.com (Google Patents) URL:

2.[3] Title: The reductive decyanation reaction: an overview and recent developments Source: beilstein-journals.org URL: [Link]

3.[1] Title: (PDF) Preparation and Reactions of Optically Active Cyanohydrins Source: researchgate.net URL:[Link]

5.[2] Title: Nitrile - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Validation & Comparative

The "Why": Understanding the Inductive Effect of Fluorine on Amine Basicity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Comparing pKa Values of Fluorinated vs. Non-Fluorinated Amines

For researchers, medicinal chemists, and drug development professionals, understanding and manipulating the physicochemical properties of a molecule is paramount. Among the most critical of these properties is the acid dissociation constant (pKa), which governs a molecule's ionization state at a given pH.[1][2][3][4] Amines, a functional group present in a vast number of pharmaceuticals, are frequently targeted for modification to optimize a drug candidate's profile.[2][5]

One of the most powerful strategies in the medicinal chemist's toolkit is the introduction of fluorine.[6][7][8][9] This seemingly simple substitution can profoundly alter a molecule's properties, including its basicity. This guide provides a detailed comparison of the pKa values of fluorinated and non-fluorinated amines, explains the underlying electronic principles, presents a robust experimental protocol for pKa determination, and discusses the critical implications for drug design and development.

The basicity of an amine is defined by the availability of its nitrogen lone pair of electrons to accept a proton (H+). The pKa value refers to the pKa of the conjugate acid (R₃NH⁺). A higher pKa indicates a stronger base, meaning the amine holds onto a proton more tightly.[5][10]

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I).[11][12][13] When a fluorine atom is introduced near an amine, it pulls electron density away from the nitrogen atom. This has two key consequences:

  • Reduced Lone Pair Availability: The nitrogen's lone pair becomes less electron-rich and therefore less available to accept a proton.

  • Destabilization of the Conjugate Acid: The resulting protonated amine (the conjugate acid, R₃NH⁺) has a positive charge. The nearby electronegative fluorine atom also pulls electron density away from this positive center, further destabilizing it.

Both of these factors make the amine a weaker base. A weaker base corresponds to a lower pKa for its conjugate acid.[11][14] The magnitude of this pKa-lowering effect is highly dependent on the distance between the fluorine atom and the amine group; the effect diminishes rapidly with increasing distance.[13][14][15]

Inductive_Effect cluster_0 Non-Fluorinated Amine (Higher Basicity, Higher pKa) cluster_1 Fluorinated Amine (Lower Basicity, Lower pKa) A R-CH₂-NH₂ B R-CH₂-N⁺H₃ A->B Protonation (Equilibrium Favors Left) C Nitrogen lone pair is readily available. D F-CH₂-NH₂ E F-CH₂-N⁺H₃ D->E Protonation (Equilibrium Favors Left) F Electron density withdrawn by Fluorine. Lone pair is less available. Conjugate acid is destabilized. Inductive_Node ← (-I) Inductive_Node->D

Caption: Inductive effect of fluorine on amine basicity.

Quantitative Comparison: Experimental pKa Data

The theoretical impact of fluorination is clearly demonstrated in experimental pKa values. The following table summarizes the pKa of the conjugate acids for several pairs of non-fluorinated and fluorinated amines, illustrating the consistent and predictable decrease in basicity.

Amine ClassNon-Fluorinated CompoundpKaFluorinated AnaloguepKaΔpKa
Aromatic Aniline4.61[5]4-Fluoroaniline4.65[16]+0.04
Aniline4.61[5]3-Fluoroaniline3.51-1.10
Aniline4.61[5]2-Fluoroaniline3.20-1.41
Benzylic Benzylamine9.344-Fluorobenzylamine9.15-0.19
Benzylamine9.343-Fluorobenzylamine8.95[17]-0.39
Benzylamine9.342-Fluorobenzylamine8.85-0.49
Aliphatic Piperidine11.123-Fluoropiperidine9.20-1.92
Piperidine11.124-Fluoropiperidine10.00-1.12
Piperidine11.124,4-Difluoropiperidine7.40[14]-3.72

Note: pKa values can vary slightly depending on experimental conditions. The values presented are representative figures from cited literature and databases.[12][14][16][17][18][19] The data clearly shows that fluorination consistently lowers the pKa of amines. The effect is most pronounced when fluorine is closer to the nitrogen (e.g., 2-fluoroaniline vs. 4-fluoroaniline) and increases with the number of fluorine atoms (e.g., 4,4-difluoropiperidine).[13][14]

Experimental Validation: A Protocol for pKa Determination by Potentiometric Titration

While computational predictions are useful, experimental determination of pKa provides the most accurate and reliable data for drug discovery programs.[2] Potentiometric titration is a robust, cost-effective, and widely used method for this purpose.[10][20][21]

The principle involves titrating a solution of the amine with a strong acid (e.g., HCl) while monitoring the solution's pH. A plot of pH versus the volume of titrant added produces a sigmoidal curve. The pKa is the pH at the half-equivalence point, where exactly half of the amine has been protonated.[20][22]

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Standardized Titrant (e.g., 0.1 M HCl) A->B C Prepare Analyte Solution (Known concentration of amine in deionized water) B->C D Immerse pH Electrode in stirred analyte solution C->D E Add Titrant in Small, Precise Increments D->E F Record pH after each addition (allow to stabilize) E->F E->F Repeat until past equivalence point G Plot pH (y-axis) vs. Titrant Volume (x-axis) F->G H Identify Equivalence Point (steepest point of curve) G->H I Determine Half-Equivalence Point (Volume = 1/2 Equivalence Volume) H->I J Read pKa (pKa = pH at Half-Equivalence Point) I->J

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Materials & Reagents:

    • Fluorinated and non-fluorinated amines of interest

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Deionized water

    • Standard pH buffers (pH 4.01, 7.00, 10.01)

    • Calibrated pH meter with a glass electrode

    • Magnetic stirrer and stir bar

    • Class A burette (25 or 50 mL)

    • Beaker (100 or 150 mL)

  • Step-by-Step Procedure:

    • System Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffers of pH 4, 7, and 10.[21][22]

    • Sample Preparation: Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M to 0.1 M). A constant ionic strength can be maintained by adding a salt like KCl.[21][22]

    • Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the beaker.

    • Initial Reading: Record the initial pH of the amine solution before adding any titrant.

    • Titration: Begin adding the standardized HCl solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[22]

    • Data Acquisition: Continue this process, reducing the increment size as you approach the equivalence point (the region of most rapid pH change), and continue for several additions beyond it.

  • Data Analysis:

    • Generate Titration Curve: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

    • Determine Equivalence Point: The equivalence point is the inflection point of the sigmoid curve, where the slope (ΔpH/ΔV) is at its maximum. This can be identified visually or more accurately by plotting the first derivative of the titration curve.

    • Calculate Half-Equivalence Point: The volume at the half-equivalence point is exactly half the volume of titrant required to reach the equivalence point.

    • Determine pKa: Find the pH value on the original titration curve that corresponds to the volume of the half-equivalence point. At this point, [R₃N] = [R₃NH⁺], and therefore, pH = pKa.[15][22]

Implications for Drug Development Professionals

The ability to predictably modulate amine pKa through fluorination is not merely an academic exercise; it has profound consequences for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][3]

  • Optimizing Solubility and Permeability: At physiological pH (~7.4), an amine's ionization state is a delicate balance. The protonated (ionized) form is generally more water-soluble, while the neutral (non-ionized) form is more lipid-soluble and thus better able to permeate cell membranes. By lowering the pKa with fluorine, a larger fraction of the amine will be in its neutral, more permeable form at pH 7.4. This can significantly improve oral absorption and bioavailability.[7][23]

  • Enhancing Metabolic Stability: Fluorine atoms can be used to block sites of metabolic oxidation. Cytochrome P450 enzymes, which are major players in drug metabolism, often hydroxylate C-H bonds. Replacing a susceptible hydrogen with a robust fluorine atom can prevent this metabolic pathway, increasing the drug's half-life.[8][9][14]

  • Modulating Target Binding: The charge state of an amine often dictates its ability to interact with a biological target. Lowering the pKa can prevent unwanted ionic interactions (e.g., with off-targets like the hERG channel) or fine-tune the strength of a necessary salt bridge with the target protein.[6][7]

  • Improving Oral Exposure: The cumulative effects of improved permeability, increased metabolic stability, and optimized solubility often lead to a significant enhancement in overall oral exposure and bioavailability, a key goal in drug development.[23]

Conclusion

Fluorination is a powerful and predictable strategy for modulating the basicity of amines. The strong electron-withdrawing inductive effect of fluorine consistently lowers the pKa of the amine's conjugate acid, a phenomenon that is well-supported by extensive experimental data. This ability to fine-tune a molecule's ionization state provides medicinal chemists with a crucial tool to optimize a drug candidate's ADME properties, from enhancing membrane permeability and blocking metabolic pathways to refining target-binding interactions. A thorough understanding of these principles, validated by robust experimental methods like potentiometric titration, is essential for the rational design of safer and more effective medicines.

References

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Available at: [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library. Available at: [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Available at: [Link]

  • 3-Fluorobenzylamine. PubChem. Available at: [Link]

  • Top: Comparison of the pKa differences between fluorinated and... ResearchGate. Available at: [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. Available at: [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Available at: [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ACS Publications. Available at: [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • 4-Fluoroaniline. PubChem. Available at: [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

  • Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. ACS Publications. Available at: [Link]

  • 4-Fluorobenzylamine. PubChem. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • Fluoroaniline. Grokipedia. Available at: [Link]

  • 4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. Available at: [Link]

  • Simple Method for the Estimation of pKa of Amines. ResearchGate. Available at: [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. Available at: [Link]

  • p-Fluoroaniline. NIST WebBook. Available at: [Link]

  • Basicity of Amines. Chemistry Steps. Available at: [Link]

  • The pKa values of PFOA and other highly fluorinated carboxylic acids. PubMed. Available at: [Link]

  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. ACS Publications. Available at: [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Available at: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Stechnology. Available at: [Link]

Sources

Safety Operating Guide

(4,4-Difluoro-1-methoxycyclohexyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guidelines for the Safe Handling and Disposal of (4,4-Difluoro-1-methoxycyclohexyl)methanamine

As R&D pipelines increasingly rely on highly functionalized fluorinated building blocks to enhance metabolic stability and target affinity, understanding the lifecycle and proper disposal of these compounds is critical. This compound poses unique logistical challenges in the laboratory due to its dual functional nature: a highly reactive primary amine coupled with a stable gem-difluoro cyclic system.

This guide provides drug development professionals and laboratory safety officers with a field-proven, logically grounded framework for managing the hazardous waste streams generated by this chemical.

Physicochemical Hazard Profile

Effective waste management begins with a precise understanding of the molecular properties that dictate physical state and reactivity. Depending on your synthetic route, this compound is typically handled in two different states, directly informing its initial disposal categorization.

ParameterTechnical SpecificationOperational Consequence
Target Compound This compoundHigh target reactivity; requires segregation from strong oxidizers.
CAS Number (Free Base) 1941174-37-3[1]Handled as a liquid/oil; routed into solvent liquid waste streams.
CAS Number (HCl Salt) 1941174-38-4[2]Handled as a crystalline solid; routed into dry solid waste streams.
Halogen Content Contains Fluorine (F)Critical: Triggers mandatory regulatory classification as Halogenated Waste[3].
Chemical Class Primary AmineBasic and corrosive; must not be combined with low-pH acids to prevent violent exothermic reactions[4].

The Causality of Halogenated Segregation

Laboratory waste segregation is not an arbitrary administrative rule; it is dictated by the physical chemistry of combustion and environmental compliance. Non-halogenated organic solvents are routinely repurposed for fuels blending, meaning they are utilized as an energy source in industrial cement kilns[5].

However, the introduction of this compound—even at trace levels approaching 1,000 ppm—categorically converts the entire container into contaminated halogenated waste[5]. During thermal destruction, the strong carbon-fluorine bonds in this molecule break down to generate toxic, highly corrosive Hydrogen Fluoride (HF) gas. Consequently, any waste stream containing this compound must be routed to specialized, heavily regulated hazardous waste incinerators equipped with alkaline scrubbers capable of neutralizing HF emissions[3]. Mixing this compound with non-halogenated waste risks catastrophic damage to non-equipped incinerators, significantly inflates disposal costs, and violates environmental compliance standards[4][5].

Step-by-Step Waste Collection & Disposal Protocols

To ensure compliance and laboratory safety, every protocol below is designed as a self-validating system, requiring specific checks at each stage of execution. Under NO circumstances should any state of this compound be disposed of down a sink or sewage drain[5][6].

Workflow A: Liquid Solvent Waste Collection (Reactions & Filtrates)

Solutions containing the free base or dissolved salt must be isolated in vapor-tight, chemically compatible containers[6].

  • Vessel Verification: Before any transfer, verify the receiving carboy is a UN-approved, rigid polyethylene container specifically labeled for "Halogenated Organic Solvents"[4][7].

  • Compatibility Check (Self-Validation): Confirm the existing waste within the carboy has a neutral to slightly basic pH (5.5 - 9.5). Do NOT add this amine to a carboy containing heavy metals, concentrated acids, or aqueous toxic solutions[4].

  • Transfer Operations: Working strictly inside a certified chemical fume hood, carefully funnel the dissolved amine mixture into the waste carboy.

  • Immediate Containment: Instantly seal the container with a fully threaded cap. The container must remain "vapor tight" and spill-proof unless actively receiving new waste[6].

  • Logarithmic Documentation: Update the composite waste sheet immediately. Record the full chemical name—this compound—alongside its volume or mass. Avoid generic abbreviations[3][6].

Workflow B: Solid Waste Collection (HCl Salts & Consumables)

Solid forms of the compound, along with contaminated filter paper, gloves, and TLC plates, require separate dry processing.

  • Isolation: Gather the residual compound or contaminated labware into a heavy-duty, leak-proof, disposable container[7].

  • Labeling (Self-Validation): Explicitly mark the exterior surface: "Hazardous Solid Waste - Halogenated Organics / Contains Fluorinated Amines." Visually verify that the label is intact and legible[6].

  • Storage: Keep the solid waste sealed in a secondary containment tray within a ventilated cabinet until it is collected by your institution's EHS personnel[7].

Workflow C: Emergency Spill Response

Due to the primary amine's irritant profile and environmental toxicity, spills require prompt mechanical containment rather than in-situ chemical neutralization.

  • Ventilation: If a spill occurs on the benchtop, close laboratory doors and ensure local chemical hood exhausts are running to maximize area ventilation[6].

  • Absorption: Deploy chemically inert absorbent pads directly over the liquid. Allow time for the capillary action to capture the fluorinated mixture. Validation: Do not attempt to chemically neutralize the basic amine directly on the benchtop, as this can trigger an exothermic reaction and volatilize the chemical[6].

  • Collection: Wearing full PPE (nitrile gloves, splash goggles, and a lab coat), scoop the saturated pads into a thick plastic bag[6].

  • Decontamination: Wash the impacted surface with liquid soap (preferably containing lanolin) and water to lift any residual amine film[6]. Dispose of all rags and gloves via the Halogenated Solid Waste stream.

Waste Routing Logic

waste_routing source (4,4-Difluoro-1-methoxycyclohexyl) methanamine decision Physical State? source->decision liquid Liquid Solutions (Free Base / Solvents) decision->liquid Solution solid Solid Forms (HCl Salt / PPE) decision->solid Powder / Pads halo_bin Halogenated Liquid Waste Carboy liquid->halo_bin Segregate solid_bin Halogenated Solid Waste Container solid->solid_bin Double-bag incinerator Regulated High-Temp Incinerator (HF Alkaline Scrubbers) halo_bin->incinerator solid_bin->incinerator

Logical workflow for segregating and disposing of this compound.

References

  • Hazardous Waste Reduction - Environmental Health and Safety. Oregon State University.[Link][7]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois. [Link][6]

  • Hazardous Waste Segregation. Bucknell University. [Link][3]

  • Organic Solvent Waste Disposal - Safety & Risk Services. University of British Columbia. [Link][5]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.